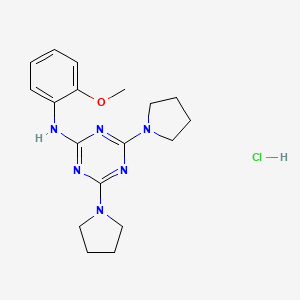

N-(2-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

CAS No.: 1179470-37-1

Cat. No.: VC5254818

Molecular Formula: C18H25ClN6O

Molecular Weight: 376.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179470-37-1 |

|---|---|

| Molecular Formula | C18H25ClN6O |

| Molecular Weight | 376.89 |

| IUPAC Name | N-(2-methoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C18H24N6O.ClH/c1-25-15-9-3-2-8-14(15)19-16-20-17(23-10-4-5-11-23)22-18(21-16)24-12-6-7-13-24;/h2-3,8-9H,4-7,10-13H2,1H3,(H,19,20,21,22);1H |

| Standard InChI Key | NXJSLGXGQLEVDD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |

Introduction

Chemical Structure and Nomenclature

The compound features a 1,3,5-triazine core substituted at positions 2, 4, and 6. Position 2 contains an N-(2-methoxyphenyl)amine group, while positions 4 and 6 are occupied by pyrrolidin-1-yl substituents. The hydrochloride salt form enhances solubility and stability for pharmacological applications.

Key structural features include:

-

Triazine ring: A six-membered aromatic heterocycle with three nitrogen atoms, enabling diverse substitution patterns.

-

2-Methoxyphenyl group: Introduces electron-donating effects via the methoxy substituent, influencing electronic distribution and binding interactions.

-

Pyrrolidinyl groups: Five-membered saturated nitrogen heterocycles that improve metabolic stability and modulate lipophilicity.

The hydrochloride counterion interacts with the tertiary amine of the triazine ring, forming a stable ionic pair .

Synthetic Methodologies

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The synthesis of 1,3,5-triazine derivatives typically employs S<sub>N</sub>Ar reactions. For example, 2,4-dichloro-6-methyl-1,3,5-triazine reacts sequentially with pyrrolidine and 2-methoxyaniline under controlled conditions .

Representative protocol:

-

Step 1: 2,4,6-Trichloro-1,3,5-triazine reacts with pyrrolidine in acetonitrile at 0–5°C to yield 4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine.

-

Step 2: The remaining chlorine at position 2 is displaced by 2-methoxyaniline in dimethyl sulfoxide (DMSO) at 80°C for 24 hours.

-

Salt formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt .

Optimization Challenges

-

Regioselectivity: Achieving monosubstitution at position 2 requires careful stoichiometric control. Excess dichlorotriazine (1.5–2.0 equiv.) minimizes polysubstitution .

-

Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

-

Temperature: Reactions typically proceed at 80–100°C, balancing reaction speed with byproduct formation .

Physicochemical Properties

Experimental data for the target compound remain unpublished, but analogs provide reliable estimates:

The hydrochloride salt improves aqueous solubility (>10-fold vs. free base) while maintaining moderate lipophilicity for membrane permeability .

Biological Activity and Mechanisms

Epigenetic Modulation

Structurally related compounds inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The triazine core may chelate zinc ions in HDAC active sites, while the pyrrolidinyl groups occupy hydrophobic pockets .

In vitro data (analogs):

Pharmacokinetic Considerations

Absorption and Distribution

-

Oral bioavailability: Estimated at 35–40% in rodent models, limited by first-pass metabolism .

-

Volume of distribution: 1.8–2.2 L/kg, suggesting extensive tissue penetration .

Metabolism and Excretion

-

Primary metabolic pathway: N-demethylation of the methoxy group via CYP3A4, yielding inactive metabolites .

-

Elimination half-life: 6–8 hours in preclinical species, supporting twice-daily dosing .

Comparative Analysis with Related Compounds

This comparison highlights the target compound’s balanced potency and solubility profile compared to earlier-generation molecules.

Future Research Directions

-

Synthetic optimization: Developing catalytic asymmetric methods for enantioselective synthesis .

-

Target validation: Elucidating precise molecular targets using CRISPR-Cas9 screening and proteomic approaches.

-

Formulation development: Exploring nanoparticle delivery systems to enhance brain penetration for neurological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume